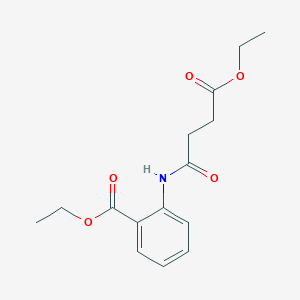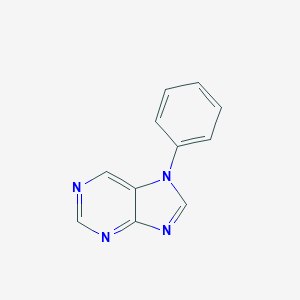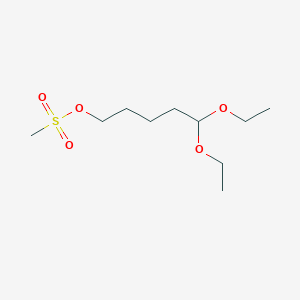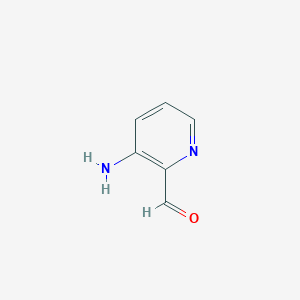
1-Acetyl-4-(4-hydroxyphenyl)piperazine
Übersicht
Beschreibung
1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative and a structural analog of acetaminophen .
Synthesis Analysis
The synthesis process of 1-Acetyl-4-(4-hydroxyphenyl)piperazine involves a multi-step preparation using bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials . A method for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine has been disclosed in a patent . The method involves adding alkali and acid hydride into the alcohol-water solution of 4-hydroxyphenylpiperazine dihydrobromide for reaction to obtain the product .Molecular Structure Analysis
The molecular formula of 1-Acetyl-4-(4-hydroxyphenyl)piperazine is C12H16N2O2 . Its molecular weight is 220.27 . The structure of the compound includes an acetyl group, a piperazine ring, and a substituted phenyl ring, where the phenyl ring is substituted with a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-4-(4-hydroxyphenyl)piperazine include a melting point of 180-185 °C (lit.) . The compound is a white to pale yellow crystalline powder .Wissenschaftliche Forschungsanwendungen
Heterocyclic Building Blocks
This compound is a heterocyclic building block . Heterocyclic compounds are widely used in medicinal chemistry and drug discovery due to their diverse biological activities. They form the core structure of many natural products and pharmaceuticals.
Structural Analog of Acetaminophen
1-Acetyl-4-(4-hydroxyphenyl)piperazine is a structural analog of acetaminophen . This suggests potential applications in pain and fever management, similar to acetaminophen. However, further research would be needed to confirm this.
Preparation of 1-Acetyl-4-(4-octadecyloxyphenyl)piperazine
This compound may be used in the preparation of 1-acetyl-4-(4-octadecyloxyphenyl)piperazine . This derivative could have different properties and potential applications, which could be explored in future research.
Synthesis of Ketoconazole
1-Acetyl-4-(4-hydroxyphenyl)piperazine can be used in the multi-step synthesis of ketoconazole , an antifungal medication used to treat a variety of fungal infections.
Synthesis of 1,2,4-Triazole Analogs
This compound can also be used in the synthesis of its 1,2,4-triazole analogs . 1,2,4-Triazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of Thiazole Analogs
Similarly, it can be used in the synthesis of its thiazole analogs . Thiazole derivatives are a class of compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer effects.
Safety and Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye irritation, skin irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP) is a structural analog of acetaminophen
Mode of Action
As a structural analog of acetaminophen, it might share a similar mode of action, which involves inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation .
Biochemical Pathways
AHPP may affect the same biochemical pathways as acetaminophen, given their structural similarity. Acetaminophen primarily affects the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . .
Result of Action
As a structural analog of acetaminophen, it might share similar effects, such as reducing pain and inflammation by decreasing prostaglandin production . .
Action Environment
The influence of environmental factors on AHPP’s action, efficacy, and stability is not well-studied. Factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound’s melting point is 180-185°C , suggesting that it is stable at room temperature.
Eigenschaften
IUPAC Name |
1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057804 | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
CAS RN |
67914-60-7 | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67914-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Acetylpiperazin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetyl-4-(4-hydroxyphenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.567 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ACETYL-4-(4-HYDROXYPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH9GD5K5NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary synthetic route for producing 1-Acetyl-4-(4-hydroxyphenyl)piperazine and how does it compare to other methods?
A1: Several methods have been explored for synthesizing 1-Acetyl-4-(4-hydroxyphenyl)piperazine. One approach utilizes piperazine hexahydrate and p-chloronitrobenzene as starting materials []. This method has shown promising results with yields exceeding those of previously reported routes, suggesting its potential for commercial production []. Another process involves a three-step synthesis starting from bis-(2-chloroethyl)amine hydrochloride and p-aminophenol. This method proceeds through chlorination, cyclization, and acylation reactions, ultimately yielding the target compound with a yield of 37.5% []. This process is considered advantageous due to its simplicity and cost-effectiveness []. An alternative strategy employs diethanolamine and 4-aminoanisole as starting materials, involving bromination-cyclization in a one-pot procedure followed by demethylation and acetylation. This particular method provides an overall yield of 26.4% [].
Q2: How is 1-Acetyl-4-(4-hydroxyphenyl)piperazine used in the synthesis of ketoconazole?
A2: 1-Acetyl-4-(4-hydroxyphenyl)piperazine serves as the side chain moiety in ketoconazole. In the final step of ketoconazole synthesis, it reacts with a suitably activated ketoconazole precursor. For example, a method utilizing phase-transfer catalysis involves reacting 1-Acetyl-4-(4-hydroxyphenyl)piperazine with the methanesulfonyl ester of (2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol []. This condensation reaction results in the formation of ketoconazole [].
Q3: Are there any computational chemistry studies on 1-Acetyl-4-(4-hydroxyphenyl)piperazine?
A3: Yes, spectroscopic studies, along with quantum chemical computations and molecular docking simulations, have been performed on 1-Acetyl-4-(4-hydroxyphenyl)piperazine []. While the specific details of these studies are not provided in the abstract, this highlights the application of computational techniques in understanding the properties and potential interactions of this compound [].
Q4: Has 1-Acetyl-4-(4-hydroxyphenyl)piperazine been investigated for activities beyond antifungal applications?
A4: Interestingly, 1-Acetyl-4-(4-hydroxyphenyl)piperazine has been explored in a study involving the bromodomain of the bromodomain adjacent to zinc finger domain protein 2B (BAZ2B) []. This suggests potential research interest in this compound beyond its established role in antifungal drug synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)